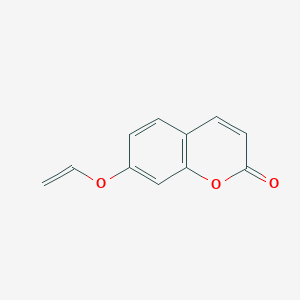

7-Ethenyloxycoumarin

Description

Structure

3D Structure

Properties

CAS No. |

120876-04-2 |

|---|---|

Molecular Formula |

C11H8O3 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

7-ethenoxychromen-2-one |

InChI |

InChI=1S/C11H8O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h2-7H,1H2 |

InChI Key |

YLKMRNNJUVHZRT-UHFFFAOYSA-N |

SMILES |

C=COC1=CC2=C(C=C1)C=CC(=O)O2 |

Canonical SMILES |

C=COC1=CC2=C(C=C1)C=CC(=O)O2 |

Other CAS No. |

120876-04-2 |

Synonyms |

7-ethenyloxycoumarin |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 7 Ethenyloxycoumarin

Established Synthetic Routes to 7-Ethenyloxycoumarin

The primary and most established method for the synthesis of this compound is the direct O-vinylation of its precursor, 7-hydroxycoumarin. This transformation involves the introduction of a vinyl group onto the hydroxyl moiety at the 7-position of the coumarin (B35378) ring.

One of the most effective and widely employed methods is the palladium-catalyzed O-vinylation reaction. This approach typically utilizes a palladium catalyst, such as palladium(II) acetate (B1210297), in combination with a suitable ligand and a vinylating agent. Vinyl acetate is a commonly used vinylating agent in these reactions due to its commercial availability and reactivity. The reaction is generally carried out in an appropriate organic solvent under controlled temperature conditions.

Another established method involves the reaction of 7-hydroxycoumarin with acetylene (B1199291) gas under basic conditions. This method, while effective, often requires specialized equipment to handle the gaseous acetylene and may necessitate higher temperatures and pressures, making it less common in standard laboratory settings compared to transition-metal-catalyzed approaches.

The reaction of 7-hydroxycoumarin with vinylating agents like 1,2-dibromoethane (B42909) followed by a dehydrohalogenation step also constitutes a viable, albeit multi-step, synthetic route to this compound.

| Method | Vinylating Agent | Catalyst/Reagents | General Conditions |

| Palladium-Catalyzed O-Vinylation | Vinyl acetate | Palladium(II) acetate, Ligand, Base | Organic solvent, Moderate temperature |

| Reaction with Acetylene | Acetylene gas | Strong base (e.g., KOH) | High temperature and pressure |

| Alkylation and Dehydrohalogenation | 1,2-Dibromoethane | Base for alkylation, then a stronger base for elimination | Stepwise reaction, may require harsh conditions |

Exploration of Alternative Synthetic Pathways for this compound

Research into alternative synthetic pathways for this compound and other aryl vinyl ethers is driven by the desire for milder, more efficient, and stereoselective methods. One such alternative is the use of different vinyl donors in transition-metal-catalyzed reactions. For instance, vinylboronic acids and vinylstannanes have been explored as vinylating agents in coupling reactions. mdpi.com

Furthermore, methods that avoid the use of high-pressure acetylene gas are continually being developed. Pyridine-catalyzed addition of phenols to activated acetylenes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), has been shown to produce aryl vinyl ethers diastereoselectively under mild conditions. tandfonline.com While this method introduces additional functionality from the DMAD, it represents an alternative strategy for the formation of a C-O vinyl bond.

The development of greener synthetic routes is also a key area of research. This includes the use of more environmentally benign catalysts and solvents, as well as processes that minimize waste generation.

Precursor Reactivity and Functionalization Strategies

The primary precursor for the synthesis of this compound is 7-hydroxycoumarin. The reactivity of this precursor is dominated by the phenolic hydroxyl group at the 7-position. This hydroxyl group is nucleophilic and can readily participate in a variety of reactions, making it a versatile handle for functionalization.

The hydroxyl group can be deprotonated by a base to form a phenoxide ion, which is a much stronger nucleophile. This is the initial step in many of the O-vinylation reactions. The reactivity of the 7-hydroxycoumarin precursor can be modulated by the choice of solvent and base.

Beyond O-vinylation, the 7-hydroxycoumarin precursor can undergo a range of other functionalization reactions. These include O-alkylation with various alkyl halides to produce a library of 7-alkoxycoumarin derivatives. researchgate.net The aromatic ring of the coumarin scaffold can also be functionalized, for example, through electrophilic aromatic substitution reactions, although the conditions for these reactions must be carefully controlled to avoid side reactions with the lactone ring.

| Reaction Type | Reagent | Functional Group Introduced |

| O-Vinylation | Vinyl acetate, Acetylene | Ethenyloxy (Vinyloxy) |

| O-Alkylation | Alkyl halides | Alkoxy |

| O-Acylation | Acyl chlorides, Anhydrides | Acyloxy |

| Electrophilic Aromatic Substitution | Nitrating agents, Halogens | Nitro, Halogen |

Derivatization of this compound for Advanced Applications

The vinyl group of this compound is a key functional handle for further derivatization, leading to the development of materials with tailored properties. The electron-rich double bond of the vinyl ether moiety can participate in a variety of addition reactions and polymerizations.

One of the most significant applications of this compound is as a monomer in polymerization reactions. It can undergo free-radical polymerization or be copolymerized with other monomers to create polymers with fluorescent properties, which are of interest in the development of sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices.

The vinyl group can also undergo cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, to generate more complex molecular architectures. These reactions can be used to attach the coumarin moiety to other molecules or to create novel heterocyclic systems. Furthermore, hydroformylation of the double bond can introduce an aldehyde group, providing a gateway for a host of subsequent chemical transformations.

Biochemical and Enzymatic Research on 7 Ethenyloxycoumarin

Enzymatic Biotransformation Pathways of 7-Ethenyloxycoumarin

The biotransformation of this compound, also known as 7-vinyloxycoumarin (VOC), is a multi-step enzymatic process primarily involving cytochrome P450 monooxygenases and epoxide hydrolases. This process converts the parent compound into various metabolites, with reaction pathways and rates influenced by the specific enzymes present.

Cytochrome P450-Mediated Epoxidation of the Ethenyloxy Moiety

The initial and rate-limiting step in the metabolism of this compound is the epoxidation of its ethenyloxy group, a reaction catalyzed by the superfamily of heme-containing enzymes known as cytochrome P450 (CYP). nih.govuni-stuttgart.dechemrxiv.org This oxidation reaction transforms this compound into an unstable epoxide intermediate, 7-(epoxyethoxy)coumarin. nih.govresearchgate.net The reaction requires a reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-generating system to provide the necessary electrons. nih.gov

Research using rat liver microsomes has demonstrated that this epoxidation is carried out by cytochrome P450 enzymes. nih.gov The activity of these enzymes can be induced by pretreatment with compounds like 3-methylcholanthrene (B14862) (3-MC) and phenobarbital (B1680315) (PB). nih.gov Further confirmation of CYP involvement comes from inhibition studies, where antibodies raised against major cytochrome P-450 components successfully inhibited the epoxidation reactions. nih.gov Kinetic studies suggest that at least two different monooxygenase components with varying affinities are involved in the epoxidation of VOC in both untreated and pretreated rat liver microsomes. nih.gov

The general catalytic cycle of cytochrome P450 enzymes involves the binding of the substrate, followed by electron transfer and activation of molecular oxygen to form a highly reactive ferryl-oxo species, which then oxygenates the substrate. chemrxiv.orgresearchgate.net In the case of this compound, this results in the formation of the epoxide ring on the ethenyloxy side chain.

Epoxide Hydrolase-Catalyzed Hydrolysis of 7-(Epoxyethoxy)coumarin Intermediate

Following its formation, the unstable intermediate, 7-(epoxyethoxy)coumarin, is a substrate for epoxide hydrolase (EH). nih.govdiva-portal.org This enzyme catalyzes the hydrolysis of the epoxide ring by adding a water molecule, leading to the formation of a diol. diva-portal.orgmdpi.comnih.gov In this specific pathway, the product is the highly unstable 7-(1',2'-dihydroxyethoxy)coumarin. nih.gov

Epoxide hydrolases are crucial enzymes in the detoxification of potentially harmful epoxides, which can be reactive and cytotoxic. diva-portal.org There are different forms of epoxide hydrolase, including microsomal and soluble epoxide hydrolases, which are found in various tissues and cellular compartments. diva-portal.orgqmul.ac.uk The hydrolysis of the 7-(epoxyethoxy)coumarin intermediate is a key step in the metabolic cascade of this compound. nih.gov The presence of epoxide hydrolase inhibitors, such as 3,3,3-trichloropropene 1,2-oxide, can lead to the accumulation of the epoxide intermediate, which allowed for its isolation and identification in research studies. nih.govresearchgate.net

Formation and Decomposition Pathways of Metabolic Products

The metabolic pathway of this compound ultimately leads to the formation of 7-hydroxycoumarin and glycolaldehyde. nih.gov These are the auto-decomposition products of the unstable 7-(1',2'-dihydroxyethoxy)coumarin, which is formed by the action of epoxide hydrolase on the epoxide intermediate. nih.gov The 7-(epoxyethoxy)coumarin intermediate itself is unstable, with a reported half-life of 5.4 minutes in a phosphate buffer at pH 7.4 and 37°C. nih.govresearchgate.net

The formation of the highly fluorescent 7-hydroxycoumarin is a critical aspect of this metabolic pathway, as it forms the basis for the use of this compound as a fluorogenic substrate in enzyme assays. nih.gov The pathway can be summarized as follows:

This compound is converted to 7-(epoxyethoxy)coumarin by cytochrome P450 enzymes. nih.gov

7-(Epoxyethoxy)coumarin is hydrolyzed by epoxide hydrolase to form the unstable 7-(1',2'-dihydroxyethoxy)coumarin . nih.gov

7-(1',2'-dihydroxyethoxy)coumarin spontaneously decomposes to yield the final products: 7-hydroxycoumarin and glycolaldehyde . nih.gov

This metabolic sequence highlights a classic example of xenobiotic biotransformation, involving Phase I (epoxidation) and subsequent enzymatic (hydrolysis) and non-enzymatic (decomposition) reactions. nih.govopenaccessjournals.com

This compound as a Fluorophotometric Substrate for Enzyme Assays

The metabolic conversion of the non-fluorescent this compound to the highly fluorescent 7-hydroxycoumarin provides a sensitive method for measuring the activity of the enzymes involved in its biotransformation. nih.govnih.gov This has led to the development of valuable fluorophotometric assays for both cytochrome P450 and epoxide hydrolase activities.

Development and Optimization of Assays for Hepatic Microsomal Epoxidizing Activities

The use of this compound as a substrate has enabled the development of a direct and highly sensitive fluorophotometric assay for determining the epoxidizing activities of hepatic microsomes. nih.gov The assay relies on measuring the rate of formation of the fluorescent product, 7-hydroxycoumarin. nih.gov This method is sensitive enough to determine the epoxidizing activities in very small quantities of microsomes, such as those from untreated rat liver (as low as 5 micrograms of protein). nih.gov

The assay can be used to study the induction of cytochrome P450 enzymes by various compounds and to investigate the inhibition of these enzymes. nih.gov The continuous measurement of fluorescence allows for kinetic studies of the epoxidation reaction. nih.gov The optimization of such assays typically involves determining the optimal substrate concentration, pH, temperature, and cofactor concentrations to ensure maximal and reproducible enzyme activity. thermofisher.com

Application in Epoxide Hydrolase Activity Determination

While the primary application of this compound is in assaying cytochrome P450 activity, its metabolic pathway also allows for the indirect determination of epoxide hydrolase activity. sci-hub.st By providing the epoxide intermediate, 7-(epoxyethoxy)coumarin, as a substrate, the subsequent formation of 7-hydroxycoumarin can be used to measure the rate of epoxide hydrolysis. nih.gov

Alternatively, epoxide hydrolase activity can be assayed by monitoring the disappearance of the epoxide substrate. sci-hub.st The development of various assay methods, including spectrophotometric and fluorometric techniques, has been a significant area of research for determining epoxide hydrolase activity toward a range of epoxide substrates. sci-hub.stnih.gov The use of fluorogenic substrates like those derived from coumarins offers high sensitivity, which is particularly advantageous when working with small amounts of enzyme or tissue preparations with low activity levels. nih.gov

Kinetic Analysis of Enzyme-Substrate Interactions with this compound

Enzyme kinetics is the study of the rates at which enzyme-catalyzed chemical reactions occur. libretexts.orgteachmephysiology.com By analyzing the effects of varying substrate concentrations on the reaction rate, key parameters can be determined that describe the interaction between an enzyme and its substrate. libretexts.org The Michaelis-Menten model is fundamental to enzyme kinetics, defining two primary parameters: Vmax, the maximum rate of the reaction at saturating substrate concentrations, and Km (the Michaelis constant), which represents the substrate concentration at which the reaction rate is half of Vmax. teachmephysiology.comwikipedia.org Km is often used as an inverse measure of the affinity between an enzyme and its substrate. teachmephysiology.comrun.edu.ng

The metabolic transformation of this compound (also known as 7-vinyloxycoumarin, VOC) has been characterized through detailed kinetic studies. Research utilizing rat liver microsomes has shown that the metabolism of this compound is complex, involving multiple enzymatic components. nih.gov Kinetic analysis of the epoxidation of this compound strongly suggests the involvement of at least two distinct monooxygenase components that exhibit different affinities for the substrate. nih.gov

This finding indicates that multiple isoforms of the cytochrome P-450 enzyme system are responsible for catalyzing the metabolism of this compound. nih.gov The presence of both high-affinity and low-affinity enzyme activities is a common observation in drug metabolism, reflecting the ability of different P450 enzymes to process the same substrate, but with varying efficiencies. nih.gov

Table 1: Summary of Kinetic Findings for this compound Metabolism

| Kinetic Parameter | Finding | Implication |

|---|---|---|

| Enzyme Components | At least two monooxygenase components are involved in the metabolism. nih.gov | Multiple cytochrome P-450 isoforms catalyze the reaction. nih.gov |

Influence of Enzyme Inducers and Inhibitors on this compound Metabolism

The rate of drug metabolism can be significantly altered by exposure to other chemical agents known as enzyme inducers and inhibitors. mlsu.ac.in Inducers are substances that increase the expression and activity of metabolic enzymes, while inhibitors decrease their activity. geekymedics.comlongdom.org The metabolism of this compound is susceptible to both induction and inhibition, confirming the central role of the cytochrome P-450 (CYP) system in its biotransformation. nih.gov

Enzyme Inducers

Research has demonstrated that pretreatment of rats with known cytochrome P-450 inducers enhances the metabolism of this compound. nih.gov Specifically, phenobarbital (PB) and 3-methylcholanthrene (3-MC) have been identified as effective inducers of the enzymes that metabolize this compound. nih.gov These chemicals are classic inducers of different families of CYP enzymes. Their administration leads to an increased rate of this compound epoxidation in liver microsomes, which is consistent with an increase in the amount of catalytically active P-450 enzymes. nih.gov In analogous studies with 7-ethoxycoumarin (B196162), induction has been shown to increase the Vmax of the reaction, signifying a higher metabolic capacity. nih.gov

Enzyme Inhibitors

The enzymatic metabolism of this compound can be effectively suppressed by specific inhibitors. The role of cytochrome P-450 in this process was further solidified by experiments using inhibitory antibodies. Immunoglobulin G (IgG) preparations raised against the major cytochrome P-450 components isolated from the livers of rats pretreated with phenobarbital and 3-methylcholanthrene were shown to inhibit the microsomal epoxidation of this compound. nih.gov This specific immunoinhibition confirms that the inducible forms of cytochrome P-450 are directly responsible for the compound's metabolism. nih.gov General P450 inhibitors, such as α-naphthoflavone, have also been shown to inhibit the metabolism of similar coumarin-based substrates. nih.gov

Table 2: Effects of Inducers and Inhibitors on this compound Metabolism

| Agent Type | Specific Agent | Effect on Metabolism | Mechanism |

|---|---|---|---|

| Inducer | Phenobarbital | Increased epoxidation rate nih.gov | Upregulates expression of specific cytochrome P-450 isoforms. nih.gov |

| Inducer | 3-Methylcholanthrene | Increased epoxidation rate nih.gov | Upregulates expression of specific cytochrome P-450 isoforms. nih.gov |

| Inhibitor | Anti-cytochrome P-450 IgG | Decreased epoxidation rate nih.gov | Directly binds to and blocks the active site of target P-450 enzymes. nih.gov |

Comparative Enzymology of Ethenyloxy-Substituted Aromatic Compounds

The enzymatic processing of aromatic compounds is a vast field of study, with cytochrome P450 monooxygenases playing a key role in their hydroxylation and detoxification. nih.gov The specific nature of a substituent group on an aromatic ring can profoundly influence the metabolic pathway that is followed. A comparative look at this compound and its close structural analogs reveals important principles of enzyme selectivity.

The primary metabolic pathway for this compound in rat liver microsomes is the epoxidation of the ethenyloxy (vinyl) group. nih.gov This reaction transforms the vinyl moiety into an unstable epoxide, 7-(epoxyethoxy)coumarin, which then hydrolyzes to yield 7-hydroxycoumarin and glycolaldehyde. nih.gov This pathway targets the aliphatic-like, electron-rich double bond of the substituent.

This can be contrasted with the metabolism of a closely related compound, 7-ethoxycoumarin. The metabolism of 7-ethoxycoumarin primarily proceeds via O-deethylation, a reaction that involves the hydroxylation of the alpha-carbon of the ethyl group, followed by the release of acetaldehyde (B116499) to yield 7-hydroxycoumarin. nih.gov

This comparison highlights the chemoselectivity of the cytochrome P450 enzymes. The presence of a double bond in the ethenyloxy group of this compound provides a reactive site for epoxidation, which appears to be the preferred route of attack over hydroxylation of the aromatic ring. In 7-ethoxycoumarin, which lacks this double bond, the enzyme instead targets the aliphatic C-H bonds of the ethyl group for hydroxylation. nih.gov This demonstrates that P450 enzymes often preferentially catalyze reactions at more chemically reactive sites, such as double bonds or activated C-H bonds, rather than the more stable aromatic ring system. uq.edu.au

Table 3: Comparative Metabolism of Ethenyloxy- and Ethoxy- Substituted Coumarins

| Compound | Substituent Group | Primary Metabolic Reaction | Key Enzyme System |

|---|---|---|---|

| This compound | -O-CH=CH₂ | Epoxidation of the vinyl double bond nih.gov | Cytochrome P-450 nih.gov |

| 7-Ethoxycoumarin | -O-CH₂CH₃ | O-dealkylation (Hydroxylation of the ethyl group) nih.gov | Cytochrome P-450 nih.gov |

Table 4: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 114539 |

| 7-Hydroxycoumarin | 5281427 |

| Glycolaldehyde | 702 |

| 7-(Epoxyethoxy)coumarin | Not available |

| Phenobarbital | 4763 |

| 3-Methylcholanthrene | 9153 |

| α-Naphthoflavone | 6551 |

| Metyrapone | 4174 |

| 7-Ethoxycoumarin | 11340 |

Analytical Applications and Chemical Sensor Development with 7 Ethenyloxycoumarin

Design Principles for 7-Ethenyloxycoumarin-Based Fluorescent Chemosensors

The design of a fluorescent chemosensor hinges on the integration of a fluorophore, which provides the signaling component, and a receptor, which is responsible for selective analyte recognition. In the case of this compound-based sensors, the coumarin (B35378) moiety serves as the fluorescent reporter. Coumarin derivatives are widely employed as fluorophores due to their excellent photophysical properties, including high quantum yields and stability. ncl.edu.tw

The key design principle for this compound as a chemosensor lies in the strategic use of the ethenyloxy (vinyl ether) group as the recognition site. This group is specifically chosen for its reactivity towards certain analytes, leading to a distinct change in the fluorescence properties of the coumarin core. The design operates on a "turn-on" fluorescence mechanism. Initially, the this compound molecule may exhibit low or no fluorescence. Upon reaction with the target analyte, the ethenyloxy group is cleaved, releasing the highly fluorescent 7-hydroxycoumarin. This analyte-induced chemical transformation results in a significant enhancement of the fluorescence signal, enabling sensitive detection. researchgate.net

The effectiveness of this design is further enhanced by the inherent properties of the coumarin scaffold, which can be synthetically modified to fine-tune the sensor's photophysical and chemical characteristics. This allows for the rational design of sensors with optimized sensitivity and selectivity for specific applications.

Molecular Recognition and Sensing Mechanism for Specific Analytes

The primary sensing mechanism of this compound-based probes for mercury(II) ions is a well-established organic reaction, offering high specificity.

The detection of Hg²⁺ ions by this compound is based on the highly specific oxymercuration reaction. mdpi.com In this process, the vinyl ether group of this compound reacts with Hg²⁺ in an aqueous medium. The alkene of the vinyl ether is attacked by the electrophilic mercury ion, leading to the formation of a mercurinium ion intermediate. Subsequent attack by a water molecule and ultimate cleavage of the ether bond releases 7-hydroxycoumarin, a compound with strong blue fluorescence (emission maximum around 460 nm). researchgate.netrsc.org

This reaction-based sensing approach, often termed a chemodosimeter, provides a clear and irreversible signal in the presence of Hg²⁺. The fluorescence "turn-on" is directly proportional to the concentration of the analyte, forming the basis for quantitative analysis. researchgate.net

While the primary sensing event for Hg²⁺ is the covalent oxymercuration reaction, initial coordination interactions between the mercury ion and the oxygen atom of the ethenyloxy group likely facilitate the process. However, the dominant and signal-transducing event is the irreversible chemical reaction rather than a reversible chelation or coordination complex formation, which is a common mechanism in other types of fluorescent sensors. researchgate.net This reaction-based mechanism contributes to the high selectivity of the sensor, as the specific reactivity of the vinyl ether group with Hg²⁺ is not mimicked by many other metal ions.

Advanced Sensing Architectures and Formulations

The development of advanced sensing architectures and formulations is crucial for enhancing the performance, selectivity, and applicability of chemical sensors based on this compound. These advancements focus on the strategic incorporation of the coumarin fluorophore into novel materials and platforms.

One of the key architectural strategies involves the creation of "turn-on" fluorescent sensors. In this design, the this compound moiety could be linked to a recognition unit that quenches its fluorescence. Upon interaction with the target analyte, such as a change in pH, a chemical reaction like the cleavage of the vinyl ether group could occur, restoring the fluorescence of the coumarin. sci-hub.se This design provides a high signal-to-background ratio, leading to enhanced sensitivity.

Another advanced approach is the integration of coumarin derivatives into polymeric matrices. For example, coumarin-based polymers have been utilized as materials for optical data storage, highlighting their robustness and processability. sigmaaldrich.com Incorporating this compound into a polymer backbone or as a pendant group can lead to the development of solid-state sensors, such as films or membranes. These formulations can offer improved mechanical stability, reusability, and ease of handling compared to solution-based probes.

Furthermore, the fusion of this compound with other fluorescent dyes represents a sophisticated formulation strategy. By creating hybrid molecules, such as a coumarin-fluorescein dyad, it is possible to modulate the photophysical properties of the resulting sensor. researchgate.net This can lead to sensors with larger Stokes shifts, which is beneficial for reducing self-quenching and improving detection sensitivity. researchgate.net Such fused-dye systems can be engineered to exhibit ratiometric sensing capabilities, where the ratio of fluorescence intensities at two different wavelengths changes in response to the analyte, providing a built-in calibration and enhancing measurement accuracy.

The development of nanomaterial-based sensing platforms also offers exciting possibilities. While not specifically documented for this compound, the synthesis of MoS2-based nanocomposites and carbon nanomaterials for sensing applications points to a general trend. mdpi.comrsc.org this compound could potentially be functionalized onto the surface of nanoparticles, leading to sensors with high surface area-to-volume ratios and unique optical properties.

These advanced architectures and formulations are instrumental in transitioning simple fluorescent probes into robust and practical analytical devices.

Spectroscopic Characterization and Elucidation of 7 Ethenyloxycoumarin and Its Derivatives

Vibrational Spectroscopy for Structural Analysis (Infrared and Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a powerful tool for probing the molecular structure of 7-ethenyloxycoumarin. nanografi.com These techniques provide a molecular fingerprint by detecting the characteristic vibrations of chemical bonds. nanografi.comtriprinceton.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. triprinceton.org Molecules with functional groups that have strong dipoles exhibit prominent peaks in the IR spectrum. mt.com For coumarin (B35378) derivatives, characteristic IR bands would reveal the presence of the coumarin core and the ethenyloxy substituent. Key vibrational modes would include C=O stretching of the lactone ring, C=C stretching of the aromatic ring and the vinyl group, and C-O-C stretching of the ether linkage.

A comparison of the general characteristics of IR and Raman spectroscopy is presented in the table below.

| Feature | Infrared (IR) Spectroscopy | Raman Spectroscopy |

| Principle | Absorption of IR radiation | Inelastic scattering of monochromatic light triprinceton.org |

| Sensitivity | Strong signals for polar functional groups (e.g., C=O, O-H) mt.com | Strong signals for non-polar, symmetric bonds (e.g., C=C, C-C) mt.com |

| Sample Prep | Can be more involved, especially for solid samples | Often requires minimal to no sample preparation smacgigworld.com |

| Aqueous Sol. | Water is a strong IR absorber, can interfere with measurements | Well-suited for analysis in aqueous solutions smacgigworld.com |

| Information | Provides data on functional groups and molecular structure researchgate.net | Offers insights into chemical structure, phase, and crystallinity smacgigworld.com |

Electronic Spectroscopy for Photophysical Properties (UV-Vis Absorption and Fluorescence)

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, is crucial for understanding the photophysical behavior of this compound, which is fundamental to its applications in fluorescence-based assays. libretexts.org

UV-Vis Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from the ground state to higher energy levels. denovix.com The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π-π* transitions within the coumarin ring system. The position and intensity of these bands can be influenced by the solvent and the presence of substituents. researchgate.net For instance, electron-donating groups can cause a bathochromic (red) shift in the absorption spectrum. researchgate.net

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. nih.gov this compound and its derivatives, particularly those with electron-donating groups, are known to be fluorescent. researchgate.net Fluorescence spectroscopy provides information about the emission properties of the molecule, including the emission wavelength and quantum yield. The technique is generally more sensitive than UV-Vis spectroscopy. patsnap.com The metabolism of this compound can be monitored by detecting the fluorescence of its product, 7-hydroxycoumarin. nih.gov

A comparison of UV-Vis and Fluorescence Spectroscopy is detailed in the table below.

| Feature | UV-Vis Absorption Spectroscopy | Fluorescence Spectroscopy |

| Principle | Measures the absorption of light by a sample. patsnap.com | Measures the emission of light from a sample after excitation. patsnap.com |

| Sensitivity | Generally less sensitive. patsnap.com | Highly sensitive, capable of detecting very low concentrations. patsnap.com |

| Information | Primarily provides quantitative data on concentration. patsnap.com | Provides both quantitative and qualitative information, including molecular environment and structural changes. patsnap.com |

| Selectivity | Less selective. | More selective, but can be affected by quenching. patsnap.com |

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed elucidation of the molecular structure of this compound. labmate-online.com It provides information on the connectivity of atoms and the chemical environment of specific nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR). youtube.com

In the ¹H NMR spectrum of this compound, distinct signals would be observed for the protons of the coumarin ring, the vinyl group, and the ethoxy group. The chemical shift of each proton provides information about its electronic environment. youtube.com For example, protons closer to the electronegative oxygen atom will be deshielded and appear at a higher chemical shift (downfield). youtube.com Spin-spin coupling between adjacent protons gives rise to splitting patterns in the signals, which helps to establish the connectivity of the protons in the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., carbonyl, aromatic, vinylic, aliphatic).

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the structure by establishing correlations between protons and between protons and carbons.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. bioanalysis-zone.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula. bioanalysis-zone.com

When this compound is analyzed by mass spectrometry, it will first be ionized. The resulting molecular ion will be detected, confirming the molecular weight of the compound. The molecule will also undergo fragmentation in the mass spectrometer, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to confirm the presence of the coumarin core and the ethenyloxy side chain. For example, a common fragmentation pathway for coumarins is the loss of CO. The fragmentation of the ethenyloxy group would also produce characteristic ions.

In a study of the metabolism of 7-ethoxycoumarin (B196162), a related compound, high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to identify numerous metabolites by analyzing their fragmentation patterns. nih.gov This demonstrates the power of mass spectrometry in characterizing not only the parent compound but also its derivatives.

Advanced Spectroscopic Techniques in Reaction Monitoring

Modern spectroscopic techniques can be used for in-situ and real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, mechanisms, and pathways. mt.com This allows for the optimization of reaction conditions and ensures the quality of the final product. bruker.com

FT-IR and Raman Spectroscopy: In-situ Fourier-transform infrared (FT-IR) and Raman spectroscopy can be used to follow the progress of a reaction by monitoring the disappearance of reactant peaks and the appearance of product peaks in the vibrational spectrum. mt.combruker.com For example, in the synthesis of a coumarin derivative, Raman spectroscopy was used to monitor the formation of the product by tracking a unique, intense band. nih.gov

NMR Spectroscopy: Benchtop NMR spectrometers can be used for online reaction monitoring by flowing the reaction mixture through the spectrometer. magritek.com This provides quantitative data on the concentration of reactants, intermediates, and products over time.

UV-Vis Spectroscopy: UV-Visible spectroscopy is another effective technique for monitoring reactions, as the absorbance at a specific wavelength is directly proportional to the concentration of a reactant or product. spectroscopyonline.com

These advanced techniques provide a continuous stream of data, enabling a deeper understanding and control of the chemical processes involved in the synthesis of this compound and its derivatives.

Computational Chemistry and Theoretical Studies of 7 Ethenyloxycoumarin

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 7-Ethenyloxycoumarin. informaticsjournals.co.inrsc.orgunipd.it These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and energetic properties. wikipedia.org

For a molecule such as this compound, DFT calculations, often using a basis set like B3LYP/6-31+G(d,p), can be employed to optimize the ground-state geometry and calculate key quantum chemical parameters. informaticsjournals.co.in These parameters offer a quantitative measure of the molecule's stability and reactivity.

Table 1: Predicted Quantum Chemical Parameters for a Representative 7-Alkoxycoumarin (Note: This table is illustrative and based on typical values obtained for similar coumarin (B35378) derivatives in computational studies. Specific values for this compound would require dedicated calculations.)

| Parameter | Description | Predicted Trend/Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively high, indicative of electron-donating capacity. chimicatechnoacta.ru |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low, suggesting susceptibility to nucleophilic attack. chimicatechnoacta.ru |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Moderate, influencing the molecule's kinetic stability and UV-Vis absorption. chimicatechnoacta.ru |

| Dipole Moment (µ) | Measure of the molecule's overall polarity | Expected to be significant due to the polar coumarin core and ether linkage. |

| Mulliken Charges | Distribution of atomic charges | Negative charge concentration is expected around the carbonyl oxygen and the ether oxygen. |

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A higher HOMO energy suggests a greater ability to donate electrons, making the molecule more susceptible to electrophilic attack. Conversely, a lower LUMO energy indicates a greater ability to accept electrons, pointing to sites prone to nucleophilic attack. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and is related to the molecule's kinetic stability and the energy of its electronic transitions. chimicatechnoacta.ru

Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about intramolecular charge transfer and the stabilization energy associated with donor-acceptor interactions, such as those involving the ethenyloxy group and the coumarin ring system. informaticsjournals.co.in

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. nih.govmdpi.com For this compound, MD simulations can provide invaluable insights into its interactions within complex biological environments, such as in proximity to cell membranes or proteins. nih.gov These simulations model the movements of atoms and molecules by solving Newton's equations of motion, governed by a set of parameters known as a force field (e.g., AMBER, CHARMM, GROMOS). nih.gov

An MD simulation of this compound in an aqueous solvent box, for instance, would reveal its solvation properties and how it influences the surrounding water structure. More advanced simulations could place the molecule near a lipid bilayer to study its potential to permeate cell membranes, a critical factor in its bioavailability and intracellular activity. nih.gov Key parameters that can be extracted from such simulations include the root-mean-square deviation (RMSD) to assess conformational stability and the solvent-accessible surface area (SASA) to understand its exposure to the solvent. mdpi.com

Conformational Flexibility: How the ethenyloxy side chain moves and rotates in relation to the coumarin ring in different environments.

Solvation and Desolvation: The energetic costs and structural changes associated with moving the molecule from an aqueous environment to a more hydrophobic one, like the interior of a protein or a membrane.

Interactions with Biomolecules: How this compound might orient itself and interact with the surface of a protein or a lipid membrane, providing a basis for understanding its biological activity. nih.gov

Docking Studies of this compound with Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com It is widely used in drug design to understand how a potential drug molecule (the ligand) might bind to a protein target, typically at its active site. nih.govfrontiersin.org For this compound, docking studies could be instrumental in identifying potential enzyme targets and elucidating the molecular basis of its bioactivity.

The process involves placing the 3D structure of this compound into the binding site of a target enzyme and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). frontiersin.orgnih.gov Coumarin derivatives have been studied as inhibitors of various enzymes, including acetylcholinesterase, which is relevant in the context of Alzheimer's disease. informaticsjournals.co.in

A hypothetical docking study of this compound with an enzyme active site might reveal:

Binding Pose: The most likely orientation of the molecule within the active site.

Key Interactions: The specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking interactions with the coumarin ring or the ethenyloxy substituent.

Binding Affinity: A numerical score that ranks its potential as an inhibitor compared to other compounds. nih.gov

Prediction of Spectroscopic Signatures and Photophysical Parameters

Computational methods are also employed to predict spectroscopic properties, which can aid in the characterization of new compounds and the interpretation of experimental data. For this compound, theoretical calculations can provide valuable information about its expected UV-Vis, IR, and NMR spectra.

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis) by calculating the energies of excited states. arxiv.org For 7-alkoxycoumarins, the position of the alkoxy group significantly influences their photophysical properties. researchgate.net Studies on related compounds have shown that 7-alkoxycoumarins tend to exhibit higher fluorescence intensity in polar media. mdpi.com This solvatochromic behavior is a key characteristic that can be investigated computationally.

Table 2: Predicted Spectroscopic and Photophysical Properties of this compound (Note: These are expected properties based on computational studies of analogous compounds.)

| Property | Computational Method | Predicted Characteristic |

|---|---|---|

| UV-Vis Absorption (λmax) | TD-DFT | Strong absorption in the UV-A range, characteristic of the coumarin chromophore. |

| Fluorescence Emission | TD-DFT | Expected to be fluorescent, with emission wavelength influenced by solvent polarity. |

| IR Spectrum | DFT (Frequency Calculation) | Characteristic peaks for C=O (lactone), C=C (alkene and aromatic), and C-O-C (ether) stretching vibrations. |

| NMR Chemical Shifts | DFT (GIAO method) | Prediction of 1H and 13C chemical shifts to aid in structural confirmation. |

| Mass Spectrum | Fragmentation Modeling | Prediction of fragmentation patterns under electron ionization to assist in identification. nih.govmdpi.com |

Advanced Research Directions and Future Perspectives for 7 Ethenyloxycoumarin

Polymerization Studies of 7-Ethenyloxycoumarin Monomers

Radical Polymerization of Ethenyloxycoumarin

The susceptibility of the ethenyloxy (vinyl ether) group to radical polymerization is generally low due to the electron-donating nature of the adjacent oxygen atom, which does not favor the stabilization of a radical intermediate. However, future research could explore the possibility of forcing radical polymerization under specific conditions or by copolymerizing it with other monomers that are more reactive towards radicals.

Cationic Polymerization and Controlled Polymerization Techniques

Vinyl ethers are particularly susceptible to cationic polymerization, a characteristic that could be exploited for this compound. wikipedia.org The electron-rich double bond is readily attacked by an electrophile to generate a stabilized carbocationic intermediate, which can then propagate. Future research in this area would likely involve initiating the polymerization of this compound with a suitable cationic initiator. Furthermore, the application of controlled polymerization techniques, such as living cationic polymerization, could offer precise control over the molecular weight and architecture of the resulting poly(this compound). sarchemlabs.com

Properties of Poly(this compound) and Copolymers

The properties of poly(this compound) are yet to be determined but can be hypothesized based on its structure. The coumarin (B35378) pendant groups would be expected to impart specific optical properties to the polymer, such as fluorescence, which could be modulated by the polymer backbone. The development of copolymers of this compound with other monomers could lead to materials with a wide range of tunable properties, potentially for applications in optics, electronics, or biomedical fields.

Integration of this compound into Supramolecular Systems

The coumarin scaffold is a well-established building block in supramolecular chemistry due to its rigid structure and ability to participate in various non-covalent interactions.

Development of Optoelectronic Supramolecular Materials

The field of supramolecular chemistry offers a powerful paradigm for the bottom-up construction of functional materials. By designing molecules that can self-assemble through non-covalent interactions, researchers can create highly ordered architectures with emergent optoelectronic properties. wikidata.orgnih.gov The goal is to fabricate materials where intermolecular interactions facilitate efficient charge transport and control excited state dynamics, which are crucial for applications in energy conversion and electronics. wikidata.org

Within this context, π-conjugated molecules like this compound represent promising building blocks. The coumarin core is an established fluorophore, and its vinyl ether substituent provides a site for potential polymerization or specific molecular recognition. The development of optoelectronic supramolecular materials based on this compound involves designing systems where these molecules are programmed to self-assemble into well-defined one- or two-dimensional nanostructures. nih.gov A significant challenge lies in balancing the forces that drive peptide assembly with those that optimize π-electron interactions between the coumarin units. wikidata.org

Research in this area focuses on strategies to control the self-assembly process to achieve desired packing arrangements that enhance electronic performance. hznu.edu.cn For instance, host-guest chemistry, utilizing macrocycles like cyclodextrins, could be employed to encapsulate this compound, thereby passivating defects, enhancing stability, and improving optoelectronic performance through controlled spatial arrangement. nih.gov The ability to tune the electronic properties of the resulting nanostructures by external means could lead to their integration into in vitro or in vivo platforms, offering new ways to modulate biological processes at the nanoscale. wikidata.org

Applications in Advanced Materials Science

The unique chemical structure of this compound, combining a fluorescent coumarin core with a reactive vinyl ether group, makes it a candidate for several applications in advanced materials science.

Luminescent Materials and Organic Light-Emitting Diodes

Organic Light-Emitting Diodes (OLEDs) are solid-state devices composed of thin organic layers sandwiched between two electrodes. nih.gov When a voltage is applied, charge carriers (electrons and holes) are injected from the electrodes and recombine within an emissive layer (EML) to produce light. nih.gove-century.us The color and efficiency of the device are determined by the chemical composition of the organic materials used, particularly the emitter molecule within the EML. e-century.usontosight.ai

Coumarin derivatives are well-known for their strong fluorescence and are used as dyes in various applications, including as a gain medium for lasers. wikipedia.org The inherent luminescent properties of the this compound scaffold make it a candidate for use as an emitter or a dopant in the EML of OLEDs. In a typical OLED structure, the EML is hosted within a material that has good charge-transport properties. nih.gov The function of this compound would be to efficiently convert the electrical energy from recombining charge carriers into electroluminescence. nih.gov The development of materials based on this coumarin could contribute to the creation of new fluorescent emitters for display and lighting technologies.

Smart Materials and Responsive Systems

Smart materials are engineered substances that can change their properties in response to external stimuli such as light, temperature, pH, or chemical reactions. thegoodscentscompany.comwikidata.org This responsiveness is an engineered intelligence that allows them to perform specific functions without direct human intervention. thegoodscentscompany.com These materials can be designed to change shape, color, or conductivity, or to self-heal. thegoodscentscompany.comuni.lu

This compound possesses characteristics suitable for the development of "smart" or responsive systems. The ethenyloxy (vinyl ether) group is susceptible to chemical transformation, such as enzymatic cleavage. For example, in the presence of certain enzymes, this compound can be metabolized to 7-hydroxycoumarin (umbelliferone). fishersci.ca This transformation is significant because 7-hydroxycoumarin exhibits substantially different fluorescence properties compared to its ether precursor. This enzyme-triggered change in fluorescence is a clear example of a responsive system, where the material's optical output is switched on or altered in response to a specific biological stimulus. wikidata.org This principle can be harnessed to create sensors or probes that signal the presence of specific enzymes by a change in light emission.

Bio-inspired Materials and Bioconjugates

Bio-inspired materials seek to mimic the structures and functions found in nature to create advanced materials with novel properties. uni.lu This field leverages biological molecules and self-assembly principles to build hierarchical and functional systems. nih.govwikipedia.org A key strategy is bioconjugation, where synthetic molecules are attached to biological scaffolds like peptides or proteins. wikidata.org

This compound is a candidate for creating such bio-inspired materials. The reactive vinyl ether group can serve as a handle for conjugation to biomolecules. For instance, it could be incorporated into peptide backbones, which then self-assemble into ordered nanostructures. wikidata.org In such a system, the biological component directs the assembly and spacing of the coumarin units, potentially leading to materials with tailored optoelectronic properties. These bio-integrated materials could find use in applications like tissue engineering, biosensing, and nanomedicine. fishersci.ca The goal is to combine the electronic function of π-conjugated systems like coumarins with the self-assembly and biocompatibility of biological structures. wikidata.org

Novel Biotechnological and Analytical Methodologies

The development of sensitive and specific analytical tools is a cornerstone of biotechnology. mims.comwikipedia.org this compound has been utilized as a key component in novel fluorometric assays for detecting enzyme activity.

A prominent application is in the measurement of cytochrome P450 and epoxide hydrolase activity. fishersci.ca In these assays, this compound serves as a fluorogenic substrate. It is enzymatically converted into the highly fluorescent product, 7-hydroxycoumarin. fishersci.ca The rate of formation of this fluorescent product, which can be monitored in real-time using a fluorometer, is directly proportional to the activity of the enzyme in the sample.

This method provides a sensitive and continuous assay suitable for high-throughput screening. For example, the metabolism of this compound by rat liver microsomes proceeds via an unstable epoxide intermediate to yield 7-hydroxycoumarin and glycolaldehyde. fishersci.ca The increase in fluorescence upon the formation of 7-hydroxycoumarin allows for precise quantification of the enzyme's metabolic rate. fishersci.ca This application demonstrates the utility of this compound in developing advanced analytical methodologies for biochemical research and drug metabolism studies.

Q & A

Basic: What are the established synthetic routes for 7-Ethenyloxycoumarin, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves etherification at the 7-position of the coumarin core. A common approach is the Williamson ether synthesis, where 7-hydroxycoumarin reacts with ethenyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Alternative methods include Ullmann coupling or palladium-catalyzed cross-coupling for more complex substituents . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of coumarin to alkylating agent), solvent polarity (DMF or acetone), and reaction time (12–24 hours). Impurities often arise from incomplete substitution or hydrolysis of the ethenyl group, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How does the ethenyloxy substituent affect the photophysical properties of this compound compared to methoxy or ethoxy analogs?

Methodological Answer:

The ethenyloxy group introduces π-conjugation and steric effects distinct from methoxy/ethoxy groups. To assess this, researchers should:

- Measure UV-Vis absorption and fluorescence emission spectra in solvents of varying polarity (e.g., toluene vs. ethanol) to evaluate solvatochromism.

- Compare molar extinction coefficients (ε) and quantum yields (Φ) with 7-methoxycoumarin (λmax ~320 nm) and 7-ethoxycoumarin (λmax ~315 nm). Ethenyloxy derivatives often exhibit redshifted λmax (~335 nm) due to extended conjugation .

- Perform computational studies (DFT or TD-DFT) to model electron density distribution and HOMO-LUMO gaps. Contradictions in experimental vs. theoretical data may arise from solvent effects or aggregation, requiring validation via dynamic light scattering (DLS) .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : The ethenyloxy proton signals appear as doublets (δ 4.5–5.0 ppm for OCH₂CH₂), while coumarin aromatic protons resonate at δ 6.5–8.0 ppm. <sup>13</sup>C NMR confirms the carbonyl (δ ~160 ppm) and ether linkages .

- Mass Spectrometry (EI-MS) : The molecular ion peak [M]<sup>+</sup> at m/z 190.1953 (C11H10O3) should dominate. Fragmentation patterns (e.g., loss of ethenyloxy group, m/z 147) aid structural confirmation .

- IR Spectroscopy : Look for C=O stretching (~1700 cm<sup>-1</sup>) and C-O-C vibrations (~1250 cm<sup>-1</sup>). Discrepancies in peak positions may indicate impurities or tautomerism .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions often stem from:

- Assay Variability : Standardize bioactivity assays (e.g., MIC for antimicrobial studies) using reference strains (ATCC) and consistent inoculum sizes.

- Sample Purity : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and report retention times .

- Solvent Effects : Compare activity in DMSO vs. aqueous buffers; ethenyloxy groups may hydrolyze in polar protic solvents, altering results. Include stability studies (TLC or LC-MS monitoring over 24 hours) .

- Statistical Analysis : Apply ANOVA or t-tests to triplicate data, reporting p-values and confidence intervals. Outliers should be scrutinized for experimental artifacts .

Basic: What strategies optimize the purification of this compound?

Methodological Answer:

- Solvent Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals. Slow cooling (0.5°C/min) minimizes co-precipitation of byproducts.

- Chromatography : For lab-scale purification, flash chromatography (silica gel, 40–63 µm) with a hexane:ethyl acetate (3:1) gradient effectively separates ethenyloxy derivatives from hydroxylated impurities. Monitor fractions via TLC (Rf ~0.4 in same solvent) .

- Quality Control : Confirm purity using melting point analysis (literature range: 110–112°C) and HPLC retention time alignment with standards .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvent interactions to predict hydrolysis rates. Parameters include solvation free energy (ΔGsolv) and activation energy (Ea) for ethenyloxy bond cleavage.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. The 7-position’s electron-rich oxygen enhances susceptibility to electrophilic attack, while the ethenyl group may stabilize transition states via resonance .

- Validation : Compare computed reaction pathways (e.g., Arrhenius plots) with experimental kinetic data (UV-Vis monitoring of degradation). Discrepancies may require re-evaluating basis sets or solvent models in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.